

BSA-Cy5.5 Fluorescent Conjugate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Bovine Serum Albumin-Cy5.5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental applications, and underlying principles of Bovine Serum Albumin (BSA) conjugated to the cyanine dye Cy5.5. This fluorescent conjugate is a valuable tool in various research and development areas, particularly for its near-infrared (NIR) fluorescence, biocompatibility, and well-defined molecular characteristics.

Core Properties of BSA-Cy5.5

The BSA-Cy5.5 conjugate combines the well-characterized carrier protein, bovine serum albumin, with the bright and stable NIR fluorescent dye, Cy5.5. This combination results in a versatile probe for a multitude of biological assays.

Physicochemical and Spectroscopic Characteristics

The key quantitative properties of BSA-Cy5.5 are summarized in the tables below. These values are essential for designing and interpreting experiments involving this fluorescent conjugate.



Property	Value	Source(s)
Excitation Maximum (λex)	~675 nm	[1]
Emission Maximum (λem)	~694 nm	[1]
Quantum Yield (Φ) of Cy5.5	0.2 - 0.28	
Molecular Weight of BSA	~66 kDa	
Molecular Weight of Cy5.5 NHS Ester	~767.67 g/mol	
Typical Labeling Ratio	2-7 Cy5.5 molecules per BSA molecule	
Physical Form	Lyophilized powder or in PBS buffer	-
Appearance	Blue to dark blue solid or solution	_
Storage Conditions	4°C, protected from light	

Table 1: Physicochemical and Spectroscopic Properties of BSA-Cy5.5

Parameter	Description
Conjugate Nature	Cy5.5 is covalently linked to BSA, typically through the reaction of an N-hydroxysuccinimide (NHS) ester of Cy5.5 with primary amine groups on the lysine residues of BSA.
Purification	Typically purified by size exclusion chromatography (e.g., Sephadex G-25) or spin desalting columns to remove unconjugated dye.
Solubility	Soluble in aqueous buffers such as Phosphate- Buffered Saline (PBS).

Table 2: Qualitative Properties of BSA-Cy5.5 Conjugates



Experimental Protocols

Detailed methodologies are crucial for the successful application of BSA-Cy5.5 in research. The following sections provide step-by-step protocols for key experiments.

BSA-Cy5.5 Conjugation Protocol

This protocol describes the labeling of BSA with Cy5.5 using an N-hydroxysuccinimide (NHS) ester reactive dye.

Materials:

- Bovine Serum Albumin (BSA)
- · Cy5.5 NHS ester
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Purification column (e.g., Sephadex G-25 or a spin desalting column)
- · Reaction tubes
- Vortex mixer

Procedure:

- BSA Solution Preparation: Dissolve BSA in the amine-free buffer to a final concentration of 2-10 mg/mL.
- Cy5.5 NHS Ester Solution Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMSO or DMF.
- Reaction: Add a 5- to 20-fold molar excess of the dissolved Cy5.5 NHS ester to the BSA solution. The optimal ratio may need to be determined empirically. Mix thoroughly by vortexing.



- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle rocking or stirring can enhance conjugation efficiency.
- Purification: Separate the BSA-Cy5.5 conjugate from unreacted dye and other small
 molecules using a pre-equilibrated size-exclusion chromatography column or a spin
 desalting column according to the manufacturer's instructions. The first colored fraction to
 elute will be the BSA-Cy5.5 conjugate.
- Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
- Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended.

In Vivo Imaging Protocol with BSA-Cy5.5

The near-infrared fluorescence of Cy5.5 makes it an excellent choice for in vivo imaging studies, as light in this region of the spectrum can penetrate tissues more deeply with reduced autofluorescence.

Materials:

- BSA-Cy5.5 conjugate
- Animal model (e.g., mouse)
- In vivo imaging system with appropriate filters for Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm)
- Anesthesia
- Sterile PBS

Procedure:

• Animal Preparation: Anesthetize the animal according to approved institutional protocols.



- Probe Administration: Administer the BSA-Cy5.5 conjugate to the animal, typically via intravenous (tail vein) injection. The dosage will depend on the specific application and animal model and should be optimized.
- Image Acquisition: Place the animal in the imaging chamber and acquire fluorescent images at various time points post-injection. This allows for the tracking of the conjugate's biodistribution and clearance.
- Data Analysis: Analyze the images to quantify the fluorescence intensity in regions of interest (e.g., tumors, organs).

Fluid-Phase Endocytosis Assay Protocol

BSA-Cy5.5 can be used as a tracer to study fluid-phase endocytosis, a process by which cells internalize extracellular fluid and solutes.

Materials:

- Cells of interest cultured on coverslips or in imaging dishes
- BSA-Cy5.5 conjugate
- · Cell culture medium
- Ice-cold PBS or appropriate buffer
- Fixative (e.g., 4% paraformaldehyde)
- Fluorescence microscope

Procedure:

- Cell Preparation: Culture cells to the desired confluency.
- Incubation with BSA-Cy5.5: Replace the culture medium with medium containing a known concentration of BSA-Cy5.5 (e.g., 10-50 μg/mL). Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to allow for endocytosis. A control incubation at 4°C can be included, as endocytosis is significantly inhibited at this temperature.



- Washing: After incubation, rapidly wash the cells three times with ice-cold PBS to remove unbound BSA-Cy5.5 from the cell surface.
- Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
- Imaging: Mount the coverslips and visualize the internalized BSA-Cy5.5 using a fluorescence microscope with appropriate filter sets for Cy5.5.
- Quantification (Optional): Use image analysis software to quantify the fluorescence intensity per cell at each time point to determine the rate of endocytosis.

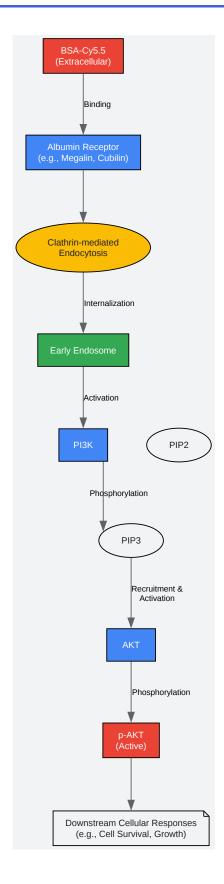
Visualizations: Pathways and Workflows

Diagrams are essential for understanding complex biological processes and experimental designs. The following sections provide visualizations created using the DOT language.

Albumin Uptake and PI3K/AKT Signaling Pathway

BSA uptake by cells can trigger intracellular signaling cascades. One such pathway is the PI3K/AKT pathway, which is involved in cell growth, proliferation, and survival. The endocytosis of albumin can activate this pathway.





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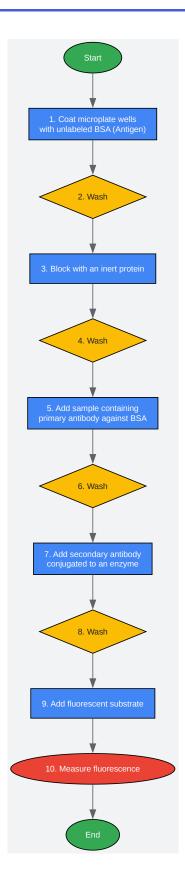
Caption: Albumin uptake via endocytosis activates the PI3K/AKT signaling pathway.



Experimental Workflow for an Indirect ELISA

An indirect ELISA (Enzyme-Linked Immunosorbent Assay) can be designed to detect antibodies against BSA, where BSA-Cy5.5 can be used for detection in a fluorescence-based assay.





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Caption: Workflow of an indirect ELISA for the detection of anti-BSA antibodies.

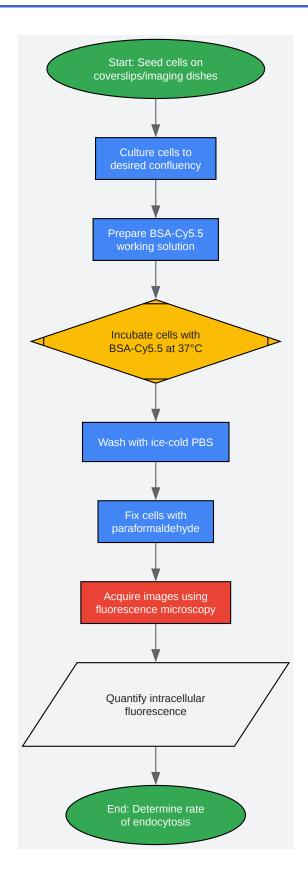




Logical Workflow for a Fluid-Phase Endocytosis Assay

This diagram outlines the key steps and decision points in a typical fluid-phase endocytosis experiment using BSA-Cy5.5.





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Caption: Logical workflow for a fluid-phase endocytosis assay using BSA-Cy5.5.



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References

- 1. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
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